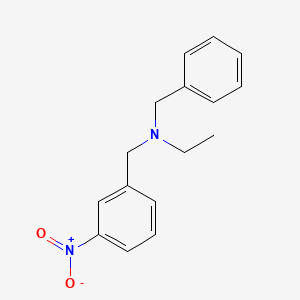![molecular formula C15H12N6O5 B5855350 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone, also known as DMFPDNP-hydrazone, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized for various purposes, and its mechanism of action has been studied in depth.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone is not fully understood. However, it has been suggested that the compound may interact with nucleic acids, leading to changes in gene expression and cell function. Additionally, 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone may induce cell death through the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone in lab experiments is its fluorescent properties, which make it useful for the detection of nucleic acids. Additionally, the compound has been shown to have low toxicity in vitro, making it a potentially safe option for use in biological assays. However, one limitation of using 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone. One area of interest is its potential as an anti-tumor agent, and further studies are needed to determine its efficacy in vivo. Additionally, the compound's antimicrobial properties could be further explored for potential use in the development of new antibiotics. Finally, the fluorescent properties of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone could be harnessed for the development of new diagnostic tools for the detection of nucleic acids.
Métodos De Síntesis
The synthesis of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone involves the reaction of 2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction takes place in an organic solvent, such as ethanol, and is typically carried out under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazoneazone has been used in various scientific research applications, including as a fluorescent probe for the detection of nucleic acids and as a potential anti-tumor agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O5/c1-8-5-11-13(17-9(2)18-15(11)26-8)7-16-19-12-4-3-10(20(22)23)6-14(12)21(24)25/h3-7,19H,1-2H3/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAVCQZZLZERPG-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2O1)C)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)